[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
Description
4-(4-Bromobenzyl)piperazinomethanone is a piperazine-derived compound featuring a 4-bromobenzyl group attached to the piperazine nitrogen and a 4-fluorophenyl ketone moiety. This structure combines halogenated aromatic systems with a flexible piperazine backbone, making it a candidate for exploration in medicinal chemistry and material science.
Properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-5-1-14(2-6-16)13-21-9-11-22(12-10-21)18(23)15-3-7-17(20)8-4-15/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPANBSUMYMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tyrosinase Inhibition
One of the prominent applications of this compound class is in the inhibition of tyrosinase (TYR), an enzyme critical for melanin biosynthesis. Research has demonstrated that derivatives of 4-(4-bromobenzyl)piperazino(4-fluorophenyl)methanone exhibit significant inhibitory effects on TYR activity, making them candidates for treating hyperpigmentation disorders. For instance, a study reported that certain derivatives showed low micromolar IC50 values against TYR, indicating potent inhibitory activity without cytotoxic effects on human cell lines .
Anticancer Activity
Compounds with similar structural motifs have been investigated for their anticancer properties. The ability to inhibit specific signaling pathways associated with tumor growth has been noted. In particular, the piperazine moiety allows for interactions with various receptors involved in cancer progression. Case studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neuropharmacological Effects
The piperazine structure is also associated with neuropharmacological activities. Compounds derived from 4-(4-bromobenzyl)piperazino(4-fluorophenyl)methanone have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary findings indicate that these compounds may possess anxiolytic or antidepressant-like effects, warranting further investigation into their mechanisms of action .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(4-bromobenzyl)piperazino(4-fluorophenyl)methanone involves various chemical reactions including acylation and coupling reactions under basic conditions. The optimization of these synthetic routes has led to the development of several analogs with improved pharmacological profiles. Structure-activity relationship studies have identified key modifications that enhance TYR inhibition and overall bioactivity .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Tyrosinase Inhibition : A series of synthesized compounds were evaluated for their inhibitory activity against TYR from Agaricus bisporus. Among them, a derivative exhibited an IC50 value comparable to known inhibitors, demonstrating significant potential for cosmetic applications in skin lightening products .
- Anticancer Efficacy : An investigation into the anticancer properties revealed that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Neuropharmacological Assessment : A behavioral study assessed the anxiolytic effects of selected derivatives in animal models, showing promise as potential treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Data Tables
Research Implications
- Electronic Effects : Bromine and fluorine substituents influence electron density, affecting NMR chemical shifts (e.g., ¹³C-NMR δC ~194.0 for ketones in ) .
- Biological Activity : The 4-fluorobenzylpiperazine fragment in is associated with kinase inhibition, suggesting the target compound could be optimized for similar applications .
Biological Activity
The compound 4-(4-Bromobenzyl)piperazinomethanone is a synthetic derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of 4-(4-Bromobenzyl)piperazinomethanone can be represented as follows:
- IUPAC Name : 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazin-1-one
- Molecular Formula : C18H19BrF N3O
- Molecular Weight : 368.26 g/mol
This compound features a piperazine ring substituted with a bromobenzyl group and a fluorophenyl moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including 4-(4-Bromobenzyl)piperazinomethanone, exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, derivatives containing the piperazine moiety have been reported to induce apoptosis in human cancer cells through the activation of specific signaling pathways .
Tyrosinase Inhibition
One of the most notable biological activities of 4-(4-Bromobenzyl)piperazinomethanone is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition is relevant for treating hyperpigmentation disorders. Compounds structurally similar to 4-(4-Bromobenzyl)piperazinomethanone have been shown to inhibit tyrosinase activity effectively, making them potential candidates for cosmetic applications .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of various piperazine derivatives, 4-(4-Bromobenzyl)piperazinomethanone was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against selected strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of 4-(4-Bromobenzyl)piperazinomethanone on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity and potential as a therapeutic agent in breast cancer treatment .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 25 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-bromobenzyl)piperazinomethanone, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves three steps:
Piperazine intermediate formation : Reacting ethylenediamine with 1,2-dibromoethane under basic conditions .
Bromobenzyl substitution : Introducing the 4-bromobenzyl group via nucleophilic substitution using 4-bromobenzyl chloride .
Acylation : Reacting the substituted piperazine with 4-fluorobenzoyl chloride in the presence of triethylamine .
- Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling stoichiometry, using anhydrous solvents, and maintaining temperatures at 0–5°C during acylation. Impurities are minimized via column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization, and what key signals confirm the target structure?
- Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for bromophenyl and fluorophenyl groups), piperazine CH₂ (δ 2.5–3.5 ppm) .
- ¹³C NMR : Carbonyl signal at ~170 ppm .
- IR : C=O stretch at ~1650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 403 (C₁₈H₁₇BrFN₂O) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Answer :
- Receptor binding assays : Dopamine D₂/D₃ and serotonin 5-HT₁A receptors due to structural similarity to antipsychotic piperazine derivatives .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) to assess anticancer potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding affinity?
- Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, I), alkyl (methyl), or electron-withdrawing groups (NO₂) on the phenyl rings .
- Data Table :
| Substituent (R₁, R₂) | D₂ Receptor IC₅₀ (nM) | 5-HT₁A IC₅₀ (nM) |
|---|---|---|
| 4-Br, 4-F (parent) | 120 ± 15 | 85 ± 10 |
| 4-Cl, 4-F | 95 ± 12 | 110 ± 15 |
| 4-NO₂, 4-F | 220 ± 25 | 65 ± 8 |
- Key Insight : Bromine enhances lipophilicity and D₂ binding, while electron-withdrawing groups (NO₂) favor 5-HT₁A selectivity .
Q. How can computational methods resolve contradictions in reported biological activity data?
- Answer :
- Molecular docking : Compare binding poses in D₂ (PDB: 6CM4) vs. 5-HT₁A (PDB: 6G79) receptors. Fluorophenyl may sterically hinder D₂ binding in certain conformations .
- QSAR modeling : Use Hammett constants (σ) to correlate substituent electronics with activity. A negative σ value (electron-donating groups) improves D₂ affinity .
Q. What strategies mitigate low yield in the acylation step during scale-up synthesis?
- Answer :
- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent choice : Use THF instead of DCM for better solubility of intermediates.
- Data Table :
| Condition | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|
| DCM, Et₃N | 75% | 58% |
| THF, DMAP | 88% | 82% |
Q. How does crystallographic analysis address discrepancies in proposed molecular configurations?
- Answer : Single-crystal X-ray diffraction confirms the planar conformation of the methanone group and dihedral angles between aromatic rings. For example, a 65° angle between bromophenyl and fluorophenyl rings minimizes steric strain .
Methodological Guidance
- Contradiction Resolution : If receptor binding data conflicts between studies, verify assay conditions (e.g., radioligand purity, cell line variability) and compound purity (HPLC ≥98%) .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- In Silico Tools : MD simulations (AMBER) predict metabolic stability by analyzing susceptibility to CYP450 oxidation at the piperazine N-atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
